molecular formula C8H17NO2 B13634188 (S)-Methyl 2-amino-5-methylhexanoate

(S)-Methyl 2-amino-5-methylhexanoate

Cat. No.: B13634188
M. Wt: 159.23 g/mol
InChI Key: ZCUUVQGLXPIZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Chiral Alpha-Amino Acid Esters as Chemical Building Blocks

Chiral α-amino acid esters are of paramount importance in organic synthesis, primarily serving as readily available and optically pure building blocks. researchgate.net Their significance stems from their inclusion in the "chiral pool," which comprises naturally occurring, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. researchgate.net This approach, known as chiral pool synthesis, is a powerful strategy in asymmetric synthesis as it circumvents the need for developing de novo asymmetric methodologies.

The utility of α-amino acid esters is multifaceted. They are crucial intermediates in peptide synthesis and medicinal chemistry. researchgate.net The ester functionality provides a readily modifiable handle for chain elongation or the introduction of other functional groups, while the amino group can be protected and deprotected as needed during a synthetic sequence. This functional versatility allows for their incorporation into a wide array of target molecules, including pharmaceuticals, agrochemicals, and novel materials.

Positioning of (S)-Methyl 2-amino-5-methylhexanoate within Stereoselective Synthesis

This compound is strategically positioned within the realm of stereoselective synthesis as a chiral synthon. Its defined stereochemistry at the α-carbon allows for the transfer of chirality to new molecules, a fundamental concept in asymmetric synthesis. The isobutyl side chain also influences the steric environment around the reactive centers, which can be exploited to control the stereochemical outcome of reactions at or adjacent to the chiral center.

While specific, large-scale applications in stereoselective synthesis are not extensively documented in publicly available literature, its role can be inferred from the synthesis of structurally similar compounds and its classification as a non-proteinogenic amino acid ester. For instance, derivatives of amino acids are instrumental in the synthesis of pharmaceutical agents like Pregabalin, where the stereochemistry is crucial for its therapeutic activity. guidechem.com The synthesis of such molecules often relies on the use of chiral precursors to guide the formation of new stereocenters.

The general synthetic utility of α-amino acid esters involves their transformation into other functional groups with retention of stereochemical integrity. For example, the ester can be reduced to a chiral amino alcohol, or the amino group can be derivatized to participate in various coupling reactions. These transformations are central to the construction of complex natural products and their analogues.

Table 1: Physicochemical Properties of (S)-2-Amino-5-methylhexanoic acid (Data for the parent carboxylic acid is provided as a reference)

PropertyValue
Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS Number 31872-98-7
Purity Typically ≥98%
Physical State Solid

Scope of Academic Inquiry into this compound Derivatives

The academic inquiry into derivatives of this compound is primarily focused on the modification of its two main functional groups: the amino group and the methyl ester. These modifications allow for the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Derivatization of the amino group is a common strategy. N-acylation, for instance, is a fundamental transformation that can be used to synthesize amides, carbamates, and ureas. These derivatives are prevalent in biologically active molecules and can modulate properties such as solubility, stability, and receptor binding affinity. For example, the synthesis of Fmoc-L-homoleucine is a key step for its use in solid-phase peptide synthesis.

The methyl ester functionality can also be readily transformed. Hydrolysis of the ester yields the parent carboxylic acid, (S)-2-amino-5-methylhexanoic acid. Amidation with various amines leads to the formation of a wide range of amides. Reduction of the ester provides the corresponding chiral amino alcohol, (S)-2-amino-5-methylhexan-1-ol, which is another valuable chiral building block.

While a vast body of literature dedicated solely to the derivatives of this compound is not apparent, the principles of its derivatization are well-established within the broader context of amino acid chemistry. Research on related structures, such as 3-amino-2-hydroxy-5-methylhexanoic acid derivatives, highlights the ongoing interest in molecules derived from this structural motif for applications like the synthesis of enzyme inhibitors. achemblock.com

Table 2: Potential Derivatization Reactions of this compound

Functional GroupReaction TypePotential Products
Amino Group N-AcylationAmides, Carbamates, Sulfonamides
N-AlkylationSecondary and Tertiary Amines
Reductive AminationN-Alkylated derivatives
Methyl Ester HydrolysisCarboxylic Acid
Aminolysis/AmidationAmides
ReductionPrimary Alcohol
TransesterificationOther Esters

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-methylhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)4-5-7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVQGLXPIZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity Profiles of S Methyl 2 Amino 5 Methylhexanoate

Reactions Involving the Amino Functionality

The primary amine group of (S)-Methyl 2-amino-5-methylhexanoate is a key site for a variety of chemical transformations, enabling its use as a building block in more complex molecules.

N-Protection and Deprotection Strategies (e.g., Carbobenzyloxy protection)

One of the most common strategies for the N-protection of amino acids and their esters is the use of the carbobenzyloxy (Cbz or Z) group. This is typically achieved by reacting the amino ester with benzyl (B1604629) chloroformate in the presence of a base. The resulting N-Cbz protected compound is stable under a range of conditions.

Deprotection, or the removal of the Cbz group, is often accomplished through catalytic hydrogenation. This process typically involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst, which cleaves the benzylic C-O bond to regenerate the free amine and release toluene (B28343) and carbon dioxide as byproducts.

Protection/Deprotection Reagents Byproducts
Protection (Cbz) Benzyl chloroformate, Base (e.g., NaHCO3)NaCl, H2O, CO2
Deprotection (Cbz) H2, Palladium on Carbon (Pd/C)Toluene, CO2

Peptide Coupling Reactions for Oligopeptide Formation

This compound serves as a valuable building block in the synthesis of peptides. nih.gov In this process, the amino group of one amino acid derivative forms a peptide (amide) bond with the carboxyl group of another. bachem.com To facilitate this reaction, the carboxyl group of the incoming amino acid is typically "activated" using a coupling reagent. luxembourg-bio.com

A variety of coupling reagents are available, each with its own advantages in terms of reaction speed, efficiency, and suppression of side reactions like racemization. bachem.com Common classes of coupling reagents include carbodiimides (such as DCC and EDC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (such as HBTU and HATU). luxembourg-bio.comfiveable.me The choice of reagent can be critical, especially when dealing with sterically hindered amino acids or N-methylated residues. bachem.com

The general process involves activating the carboxylic acid of an N-protected amino acid, followed by the addition of the amino ester, in this case, this compound. The reaction is typically carried out in an inert solvent and often includes an additive like HOBt or HOAt to improve efficiency and reduce racemization. bachem.comfiveable.me This sequence can be repeated to build longer oligopeptide chains.

Coupling Reagent Class Examples Key Features
CarbodiimidesDCC, EDCWidely used, cost-effective. fiveable.me
Phosphonium SaltsPyBOP, PyAOPEffective for sterically hindered couplings. nih.govluxembourg-bio.com
Aminium/Uronium SaltsHBTU, HATU, HCTUFast reaction rates, low racemization. luxembourg-bio.comresearchgate.net

Formation of N-Carboxyanhydrides (NCAs) as Intermediates

N-Carboxyanhydrides (NCAs) are cyclic derivatives of amino acids that serve as important reactive intermediates, particularly in the synthesis of polypeptides. mdpi.comfrontiersin.org The formation of an NCA from this compound would involve the cyclization of the corresponding amino acid. The direct conversion of the amino ester is not the typical route; rather, the free amino acid is the starting material.

The most common method for synthesizing NCAs is the Fuchs-Farthing method, which involves the treatment of an amino acid with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene. mdpi.comresearchgate.net This reaction leads to the formation of the five-membered NCA ring with the elimination of two molecules of HCl. mdpi.com More recent, phosgene-free methods have been developed for NCA synthesis. researchgate.netrsc.org

NCAs are highly reactive monomers that can undergo ring-opening polymerization initiated by nucleophiles to produce polypeptides. frontiersin.orgpmcisochem.fr This reactivity stems from the two electrophilic carbonyl carbons in the ring. mdpi.com The polymerization process is often rapid and can lead to high molecular weight polymers. frontiersin.org

Transformations of the Ester Group

The methyl ester functionality of this compound is also amenable to a range of chemical transformations, allowing for the modification of the carboxyl end of the molecule.

Saponification and Transesterification Reactions

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. For this compound, treatment with an aqueous base such as sodium hydroxide (B78521) would result in the formation of sodium (S)-2-amino-5-methylhexanoate and methanol (B129727). Subsequent acidification would then produce the free amino acid, (S)-2-amino-5-methylhexanoic acid (Leucine). This is a fundamental reaction for converting the ester back to its parent carboxylic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. For example, reacting this compound with a large excess of ethanol (B145695) in the presence of an acid catalyst would lead to the formation of (S)-Ethyl 2-amino-5-methylhexanoate and methanol. masterorganicchemistry.com This equilibrium-driven reaction is useful for modifying the ester group to suit the needs of a particular synthetic route or to alter the physical properties of the molecule. masterorganicchemistry.com

Reaction Reagents Products
Saponification NaOH(aq), then H+(S)-2-amino-5-methylhexanoic acid, Methanol
Transesterification Ethanol, Acid catalyst(S)-Ethyl 2-amino-5-methylhexanoate, Methanol

Reduction to Alcohol Functionalities

The ester group of this compound can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (S)-2-amino-5-methylhexan-1-ol (Leucinol). This transformation is typically accomplished using powerful reducing agents.

Common reagents for the reduction of esters to alcohols include lithium aluminum hydride (LiAlH4) and borane (B79455) (BH3) complexes, such as borane-methyl sulfide (B99878) (BMS). orgsyn.orgresearchgate.net The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). These reagents are potent enough to reduce the ester without affecting a protected amino group. If the amino group is unprotected, it may react with the reducing agent, necessitating the use of excess reagent.

The resulting amino alcohol is a valuable chiral building block in its own right, finding applications in the synthesis of chiral ligands, auxiliaries, and pharmaceutical intermediates. researchgate.net

Reducing Agent Typical Solvent Key Considerations
Lithium Aluminum Hydride (LiAlH4)Tetrahydrofuran (THF)Highly reactive, requires anhydrous conditions. orgsyn.org
Borane-Methyl Sulfide (BMS)Tetrahydrofuran (THF)Milder than LiAlH4, good for selective reductions. orgsyn.orgresearchgate.net

Stereochemical Integrity and Epimerization Studies during Reactions

The stereochemical integrity of this compound is a critical factor in its chemical transformations, as the biological and physical properties of its derivatives are dependent on the configuration of the chiral center at the α-carbon. The primary threat to this integrity is epimerization, the conversion of the (S)-enantiomer to its (R)-enantiomer, which can lead to a racemic mixture.

The principal mechanism for epimerization in α-amino esters involves the abstraction of the α-proton by a base. This results in the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to the regeneration of the (S)-enantiomer or the formation of the (R)-enantiomer. mdpi.com The acidity of this α-proton is significantly increased when the carboxyl group is activated, a common strategy in reactions such as N-acylation or peptide bond formation. nih.gov

Studies on reactions involving amino acid esters highlight several factors that influence the rate of epimerization:

Activation Method: The choice of coupling reagent for activating the carboxyl group (after hydrolysis of the methyl ester) is paramount. Highly reactive activating agents can increase the propensity for epimerization. researchgate.net The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) with carbodiimides (e.g., DCC) is a standard practice to form active esters that are less prone to epimerization than other intermediates. bachem.com

Base: The presence and strength of the base used in the reaction are crucial. Tertiary amines such as N,N-diisopropylethylamine (DIPEA) are commonly used, but their basicity can promote α-proton abstraction. nih.gov Weaker bases, like N-methylmorpholine (NMM) or 2,4,6-collidine, are often recommended to minimize epimerization, particularly in sensitive cases. bachem.com

Solvent: The polarity of the solvent can influence the rate of epimerization. More polar solvents, such as dimethylformamide (DMF), have been shown to increase the rate of racemization compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netu-tokyo.ac.jp

Temperature and Reaction Time: Lowering the reaction temperature is a general strategy to suppress epimerization. u-tokyo.ac.jp Extended reaction times, especially during pre-activation steps where the activated amino acid ester exists for a prolonged period before reacting, can also lead to increased levels of the undesired epimer. nih.gov

Basic hydrolysis (saponification) of the methyl ester group also carries a risk of epimerization, although it is generally considered to be low for N-protected amino esters when conducted under mild conditions (e.g., using lithium hydroxide at low temperatures) and for short durations. chemicalforums.com

FactorConditions Promoting EpimerizationConditions Suppressing Epimerization
Base Strong, sterically hindered bases (e.g., DIPEA)Weaker bases (e.g., NMM, 2,4,6-collidine) bachem.com
Solvent High polarity (e.g., DMF) u-tokyo.ac.jpLow polarity (e.g., DCM) researchgate.net
Temperature Elevated temperaturesLow temperatures (e.g., 0 °C or below) u-tokyo.ac.jp
Activation Prolonged pre-activation time nih.govIn situ activation; use of additives (HOBt, HOAt) bachem.com

Derivatization for Functional Group Interconversion

This compound possesses two primary functional groups amenable to chemical transformation: the primary amine and the methyl ester. These sites allow for a wide range of derivatizations to interconvert functional groups, enabling the synthesis of diverse structures from this starting material. solubilityofthings.commit.edu

Transformations of the Amino Group:

The nucleophilic primary amino group is readily derivatized.

N-Acylation: This is one of the most common transformations, involving reaction with acyl chlorides or acid anhydrides in the presence of a base to form a stable amide bond. This is the fundamental reaction for forming peptides.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides. N-tosyl protection is a common strategy in amino acid chemistry. monash.edu

N-Alkylation: The amine can be alkylated using alkyl halides, though this method can be difficult to control and may lead to over-alkylation. A more controlled method is reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ with an agent like sodium borohydride. monash.edu

Diazotization: Treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) can convert the primary amine into a diazonium salt. This intermediate is unstable but can be substituted by various nucleophiles. For instance, reaction with halide salts can yield the corresponding (S)-methyl 2-halo-5-methylhexanoate, typically with inversion of stereochemistry. google.com

Transformations of the Methyl Ester Group:

The methyl ester group can be converted into several other key functional groups.

Hydrolysis: The ester can be saponified to the corresponding carboxylic acid, (S)-2-amino-5-methylhexanoic acid (L-leucine), by treatment with aqueous base (e.g., LiOH, NaOH) followed by acidic workup. chemicalforums.com Acid-catalyzed hydrolysis is also possible.

Reduction: The ester is readily reduced to the corresponding primary alcohol, (S)-2-amino-5-methylhexan-1-ol (L-leucinol), using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an aprotic solvent such as tetrahydrofuran (THF). imperial.ac.uk

Amidation: Direct reaction with an amine to form an amide is possible but often requires high temperatures. A more common route to amides is via hydrolysis of the ester to the carboxylic acid, followed by activation and coupling with an amine.

Transesterification: By heating in a different alcohol (e.g., ethanol, benzyl alcohol) with an acid or base catalyst, the methyl group can be exchanged to form a different ester.

Functional GroupReaction TypeTypical ReagentsResulting Functional Group
Amino (-NH2)N-AcylationAcyl chloride (RCOCl), BaseAmide (-NHCOR)
N-SulfonylationSulfonyl chloride (RSO2Cl), BaseSulfonamide (-NHSO2R)
N-Alkylation (Reductive Amination)1. Aldehyde (RCHO) 2. NaBH4Secondary Amine (-NHCH2R)
Diazotization/Substitution1. NaNO2, HCl 2. CuClChloride (-Cl)
Methyl Ester (-COOCH3)HydrolysisLiOH, H2O then H+Carboxylic Acid (-COOH)
ReductionLiAlH4, THFPrimary Alcohol (-CH2OH)
TransesterificationR'OH, H+ or RO- catalystEster (-COOR')

Strategic Applications in Complex Molecule Synthesis and Materials Science Research

Role as a Chiral Synthon and Building Block in Organic Synthesis

(S)-Methyl 2-amino-5-methylhexanoate serves as a crucial chiral synthon, a building block used to introduce a specific chirality into a larger molecule during organic synthesis. Its defined stereochemistry is instrumental in constructing enantiomerically pure compounds, which is of paramount importance in fields like medicinal chemistry where the biological activity of a molecule can be highly dependent on its stereoisomerism. The presence of both an amino and an ester functional group allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex chiral molecules.

The strategic use of this compound as a building block simplifies the synthesis of intricate molecular architectures. For instance, it can be incorporated into the carbon skeleton of a target molecule, thereby transferring its inherent chirality. This approach often eliminates the need for challenging and costly chiral resolution steps later in the synthetic sequence. Researchers have utilized this compound and its derivatives in the asymmetric synthesis of various organic compounds, highlighting its utility in creating stereochemically defined products. nih.gov

Application in Peptide and Peptidomimetic Synthesis

In the realm of peptide chemistry, this compound and its corresponding acid are valuable for incorporation into peptide chains. researchgate.net Peptides are essential biomolecules, and the synthesis of custom peptides with specific properties is a key area of research. The inclusion of non-standard amino acid derivatives like this one can impart unique characteristics to the resulting peptide, such as increased resistance to enzymatic degradation or enhanced conformational stability. researchgate.net

The synthesis of peptidomimetics, molecules that mimic the structure and function of peptides, is another area where this compound finds application. researchgate.netupc.edu Peptidomimetics are designed to overcome some of the limitations of natural peptides, such as poor bioavailability and rapid metabolism. researchgate.net By incorporating structural units derived from this compound, scientists can create novel peptidomimetic scaffolds with potentially improved therapeutic properties. nih.gov The synthesis of these molecules often involves standard solid-phase peptide synthesis (SPPS) techniques, where the amino acid building blocks are sequentially coupled to a solid support. fiveable.menih.govpeptide.com

Application Area Key Advantages of Using this compound
Peptide Synthesis Introduction of non-standard side chains, potential for increased proteolytic stability. researchgate.netresearchgate.net
Peptidomimetic Design Creation of novel scaffolds with improved pharmacokinetic properties. researchgate.netupc.edunih.gov

Precursor for Advanced Organic Structures and Bioactive Molecules (Non-Clinical Focus)

The versatility of this compound extends to its role as a precursor for a variety of advanced organic structures and bioactive molecules. Its functional groups can be readily transformed into other chemical moieties, allowing for the construction of diverse molecular frameworks. For example, the amino group can be acylated, alkylated, or used to form heterocyclic rings, while the ester can be hydrolyzed, reduced, or converted into other functional groups.

This chemical tractability has been exploited in the synthesis of various compounds with interesting structural and electronic properties. While the focus here is non-clinical, the fundamental transformations and the resulting molecular architectures contribute to the broader field of organic synthesis and the discovery of new chemical entities. The ability to build upon the chiral scaffold of this compound provides a reliable route to enantiomerically enriched products.

Development of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis, a field that utilizes chiral catalysts to control the stereochemical outcome of a chemical reaction, heavily relies on the design and synthesis of effective chiral ligands. nih.gov this compound and its derivatives can serve as valuable precursors for the development of such ligands. rsc.orgmdpi.com The chiral backbone of the amino acid ester can be incorporated into the ligand structure, creating a chiral environment around a metal center.

These ligands can coordinate with a metal, such as rhodium or palladium, to form a chiral catalyst. researchgate.net When this catalyst interacts with a prochiral substrate, it can selectively produce one enantiomer of the product over the other. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the amino acid precursor, play a crucial role in determining the efficiency and enantioselectivity of the catalyst. mdpi.com The development of new chiral ligands is an ongoing area of research, and compounds like this compound provide a readily available source of chirality for this purpose.

Integration into Polymeric Materials and Functional Systems

Beyond its applications in small molecule synthesis, this compound is also finding use in the field of materials science, particularly in the development of functional polymers.

The incorporation of amino acid units into polymer backbones can impart specific properties, such as biodegradability. Research has explored the synthesis of polymers that can degrade under oxidative conditions. While direct evidence for the use of this compound in this specific application is emerging, the principle of using amino acid-based monomers to create degradable polymers is well-established. The ester and amide linkages that can be formed from this compound are susceptible to hydrolysis, which can be a key mechanism for polymer degradation.

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have high selectivity for a specific target molecule, known as the template. nih.govusm.edu The process of creating MIPs involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. nih.gov After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template. myu-group.co.jp

Sophisticated Analytical and Spectroscopic Characterization in Academic Research

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is an indispensable tool for separating components of a mixture, making it ideal for assessing the chemical and chiral purity of (S)-Methyl 2-amino-5-methylhexanoate.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the enantiomeric excess (ee) of chiral molecules like amino acids and their derivatives. For underivatized amino acids, direct separation of enantiomers is challenging on standard columns but can be effectively achieved using chiral stationary phases (CSPs).

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of native amino acids. mst.edu These CSPs possess ionic groups compatible with the zwitterionic nature of amino acids and can operate in reversed-phase modes with hydro-organic mobile phases. mst.edu The separation mechanism relies on differential interactions (e.g., hydrogen bonding, ionic interactions, steric hindrance) between the enantiomers and the chiral selector bonded to the stationary phase. In research settings, a single, optimized LC-MS-compatible mobile phase can often be developed to resolve a wide array of common amino acid enantiomers on a single teicoplanin-based column. The determination of enantiomeric excess is achieved by integrating the peak areas of the two separated enantiomers.

Table 1: Representative HPLC Conditions for Chiral Amino Acid Separation
ParameterDescriptionTypical Values/Components
Stationary Phase Chiral Stationary Phase (CSP)Teicoplanin-based (e.g., Astec CHIROBIOTIC T) mst.edu
Mobile Phase Reversed-Phase (RP) modeHydro-organic mixtures (e.g., Methanol (B129727)/Water, Ethanol (B145695)/Water) with potential additives like acids/bases for pH control mst.edu
Detection Method for visualizing separated compoundsUV-Vis Spectroscopy, Mass Spectrometry (MS)
Analyte Form State of the compound being analyzedUnderivatized (native) amino acid or ester mst.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for analyzing volatile and thermally stable compounds. Amino acid esters like this compound are more volatile than their parent amino acids but often require derivatization of the primary amine group to prevent undesirable interactions with the GC column and improve chromatographic peak shape. nih.govresearchgate.net

A common and robust derivatization strategy is a two-step procedure. nih.gov First, the carboxylic acid is esterified (in this case, already a methyl ester). Second, the amino group is acylated, for instance, by reacting it with an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA). nih.gov This process yields a neutral, more volatile, and thermally stable derivative suitable for GC analysis. dss.go.th

Following separation on the GC column, the analyte enters the mass spectrometer, which provides mass-based information for structural confirmation. The fragmentation pattern (mass spectrum) is highly characteristic of the molecule's structure. For amino acid methyl esters, a prominent fragmentation pathway involves the cleavage of the carbon-carbon bond adjacent to the amino group, often resulting in the loss of the methoxycarbonyl group (a fragment with a mass of 59 Da). core.ac.uk

Table 2: Typical GC-MS Analysis Protocol for Amino Acid Esters
StepDescriptionExample Reagents/Conditions
Derivatization Chemical modification to increase volatilityAcylation of the amine group using Pentafluoropropionic anhydride (PFPA) in a solvent like ethyl acetate (B1210297) nih.gov
GC Separation Separation of the derivatized analyteCapillary column (e.g., SPB-1, HP-5); Helium carrier gas; Temperature-programmed oven researchgate.netdss.go.th
Ionization Generation of ions for MS analysisElectron Impact (EI)
MS Detection Separation and detection of ions by mass-to-charge ratioQuadrupole or Ion Trap Mass Analyzer dss.go.thcore.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of individual atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would exhibit several distinct signals corresponding to the different protons in the molecule. The chemical shift (δ) of each proton is influenced by neighboring atoms and functional groups.

Table 3: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegration
Ester Methyl (-OCH₃)~3.7Singlet (s)3H
Alpha-Proton (α-CH)~3.5Triplet (t) or Doublet of Doublets (dd)1H
Amine (-NH₂)Variable (broad)Singlet (s)2H
Gamma-Proton (γ-CH)~1.7Multiplet (m)1H
Beta-Protons (β-CH₂)~1.5Multiplet (m)2H
Delta-Methyls (δ-CH₃)~0.9Doublet (d)6H

Carbon-13 (¹³C) NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. In a standard broadband-decoupled spectrum, each unique carbon appears as a single line. The chemical shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms. openstax.org Carbonyl carbons are characteristically found far downfield (160-220 ppm), while sp³-hybridized carbons appear in the upfield region (0-90 ppm). openstax.org

Table 4: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentApprox. Chemical Shift (δ, ppm)
Carbonyl (C=O)~175
Alpha-Carbon (α-C)~53
Ester Methyl (O-CH₃)~52
Beta-Carbon (β-C)~42
Gamma-Carbon (γ-C)~25
Delta-Carbons (δ-C)~22

When this compound is incorporated as a leucine (B10760876) residue into large proteins (>100 kDa), traditional NMR methods are often limited by rapid signal decay and spectral crowding. nih.gov Advanced NMR techniques that focus on the methyl groups of leucine, valine, and isoleucine residues provide a powerful window into the structure and dynamics of these large systems. researchgate.net

Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy): This is a cornerstone technique for studying high-molecular-weight proteins. It involves specific isotopic labeling where only the methyl groups of certain amino acids (like leucine) are ¹³CH₃ in an otherwise deuterated (²H) protein. nih.gov This labeling scheme, combined with specialized pulse sequences, minimizes dipole-dipole relaxation pathways, leading to dramatically sharper signals and higher sensitivity. nih.govucl.ac.uk Methyl-TROSY experiments have become indispensable for characterizing the dynamics and functional mechanisms of large protein complexes. nih.gov

CPMG (Carr-Purcell-Meiboom-Gill) Relaxation Dispersion: CPMG NMR experiments are designed to probe molecular motions that occur on the microsecond-to-millisecond timescale, such as conformational exchange between a highly populated ground state and sparsely populated, "invisible" excited states. By applying a series of refocusing pulses, the experiment can quantify the exchange process through its effect on the transverse relaxation rate of the visible NMR signals. Applying these methods to the methyl groups of leucine residues allows researchers to map out the dynamic processes that are critical for protein function, such as enzyme catalysis or ligand binding. nih.gov

Table 5: Application of Advanced NMR Techniques
TechniquePrincipleApplication in Leucine-Containing Systems
Methyl-TROSY Reduces transverse relaxation in large molecules via selective ¹³CH₃ labeling in a deuterated background nih.govnih.govEnables high-resolution structural and dynamic studies of proteins and complexes exceeding 100 kDa in size researchgate.net
CPMG Relaxation Dispersion Measures relaxation rates under a train of spin-echo pulses to probe conformational exchange on the µs-ms timescale Characterizes the kinetics and thermodynamics of functional motions, like the interconversion between different protein conformations nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional Nuclear Magnetic Resonance (NMR) technique utilized to determine the spatial relationships between atoms within a molecule. nanalysis.com Unlike other NMR methods that rely on through-bond scalar couplings, the Nuclear Overhauser Effect (NOE) arises from the dipole-dipole interactions between nuclei that are close in space, typically within 5 angstroms (Å). nanalysis.comcolumbia.edu This provides invaluable information about the molecule's conformation and relative stereochemistry. nanalysis.com

In a NOESY experiment on this compound, cross-peaks would be observed between protons that are spatially proximate. For instance, the proton on the chiral center (Cα-H) would be expected to show NOE correlations to the protons of the methyl ester group (-OCH₃), the protons on the adjacent methylene (B1212753) group (Cβ-H₂), and the amino group protons (-NH₂). Furthermore, protons within the isobutyl side chain would exhibit correlations to their neighbors, helping to define the preferred conformation of this flexible chain. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. columbia.edu The selection of an appropriate mixing time during the experiment is critical, as this parameter influences the buildup of the NOE signal. columbia.edunih.gov

Table 1: Expected NOESY Correlations for this compound

Proton Group 1Proton Group 2Expected NOEStructural Information
Cα-HCβ-H₂StrongProximity of backbone to side chain
Cα-H-OCH₃MediumConformation around the ester linkage
Cα-H-NH₂MediumConformation around the α-carbon
Cβ-H₂Cγ-HStrongSide chain conformation
Cγ-HCδ-(CH₃)₂StrongSide chain conformation

Solid-State NMR Spectroscopy for Conformational Studies

Solid-State NMR (SSNMR) spectroscopy is a crucial technique for the structural and dynamic analysis of molecules in the solid phase, including microcrystalline or amorphous samples. mpg.demdpi.com It provides detailed information on molecular conformation that is unobtainable from solution-state NMR, as molecules in a crystal lattice adopt a more rigid and defined structure.

For a compound like this compound, SSNMR can be employed to study its conformation within a crystal. Isotopic labeling, such as the specific incorporation of ¹³C into the methyl groups of the leucine side chain, is a powerful strategy to simplify the resulting spectra and facilitate analysis. nih.gov This approach allows for the measurement of precise internuclear distances and torsion angles, which are essential for building a high-resolution model of the molecule's solid-state conformation. mpg.denih.gov By analyzing the chemical shifts, which are highly sensitive to the local electronic environment, researchers can deduce details about intermolecular interactions, such as hydrogen bonding, within the crystal packing.

Table 2: Information Derived from Solid-State NMR for Conformational Analysis

SSNMR ParameterInformation ObtainedRelevance to this compound
Chemical ShiftsLocal electronic environment, secondary structureDetermines the conformation of the isobutyl side chain and the orientation of the ester group.
Dipolar CouplingsInternuclear distancesProvides precise distance restraints between specific atoms for a detailed 3D structure.
Quadrupolar CouplingsElectric field gradients, molecular dynamicsElucidates the dynamics of the amino group and the flexibility of the side chain in the solid state.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. Soft ionization methods are particularly valuable for analyzing biomolecules and their derivatives, as they minimize fragmentation and preserve the molecular ion.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for polar and thermally labile molecules. acs.org In ESI-MS analysis, this compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺. nih.govresearchgate.net Given the molecular formula C₇H₁₅NO₂, the monoisotopic mass of the neutral molecule is approximately 145.11 Da. Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule would be approximately 146.12. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides structural information through collision-induced dissociation (CID). A characteristic fragmentation pathway for protonated α-amino acid esters involves the neutral loss of water (H₂O) and carbon monoxide (CO), resulting in the formation of an immonium ion. nih.govnih.govresearchgate.net Additional fragmentation of the side chain can also occur, providing further structural confirmation. nih.govresearchgate.net

Table 3: Predicted ESI-MS Fragmentation of this compound

IonFormulaCalculated m/zDescription
[M+H]⁺[C₇H₁₆NO₂]⁺146.12Protonated parent molecule
[M+H - CH₃OH]⁺[C₆H₁₂NO]⁺114.09Loss of methanol
[M+H - H₂O - CO]⁺[C₆H₁₄N]⁺100.11Immonium ion
[C₄H₉]⁺[C₄H₉]⁺57.07Loss of the amino ester group, forming isobutyl cation

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique well-suited for non-volatile or thermally unstable compounds. creative-proteomics.comwikipedia.org The sample is dissolved in a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgmiamioh.edu This process causes the desorption and ionization of analyte molecules, typically through protonation to form [M+H]⁺ ions or deprotonation to form [M-H]⁻ ions. creative-proteomics.comwikipedia.org

For this compound, FAB-MS would provide a clear signal for the protonated molecule at m/z 146.12, confirming its molecular weight. While generally a soft ionization method, FAB-MS can induce some fragmentation, which can be useful for structural analysis. taylorandfrancis.comlibretexts.org The resulting mass spectrum often contains ions from the matrix, but these are well-characterized and can be easily distinguished from the analyte signals. miamioh.edu

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govresearchgate.net The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular crystal lattice. Analysis of the diffraction pattern allows for the calculation of a precise 3D map of electron density, revealing the positions of all atoms in the molecule. researchgate.net

For a chiral molecule like this compound, successful single-crystal X-ray diffraction analysis would provide unequivocal proof of the S configuration at the Cα stereocenter. wikipedia.org This is typically achieved through the analysis of anomalous dispersion effects (the Bijvoet method), which is most effective when a heavy atom is present in the structure. researchgate.netresearchgate.netthieme-connect.de If the native compound does not crystallize well or lacks a heavy atom, derivatization or co-crystallization with a molecule of known chirality can be employed. nih.govresearchgate.net The resulting crystal structure would also reveal precise measurements of bond lengths, bond angles, and torsional angles, defining the molecule's preferred conformation in the solid state and illustrating intermolecular interactions like hydrogen bonding that stabilize the crystal packing.

Table 4: Structural Parameters Determined by X-ray Crystallography

ParameterDescriptionSignificance for this compound
Absolute ConfigurationThe spatial arrangement of atoms at the chiral center.Unambiguously confirms the (S) stereochemistry.
Bond LengthsThe distance between the nuclei of two bonded atoms.Provides exact measurements for all covalent bonds (e.g., C-C, C-N, C=O).
Bond AnglesThe angle formed between three connected atoms.Defines the geometry around each atom.
Torsional AnglesThe dihedral angle between four sequentially bonded atoms.Describes the conformation of the isobutyl side chain and the ester group.
Unit Cell DimensionsThe parameters of the basic repeating unit of the crystal.Defines the crystal system and packing arrangement.
Hydrogen BondingIntermolecular interactions involving hydrogen atoms.Reveals how molecules are held together in the crystal lattice.

Chiroptical Methods for Stereochemical Analysis

Chiroptical methods are a class of spectroscopic techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for analyzing the stereochemical properties of enantiomeric compounds.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are two primary chiroptical techniques. They measure the rotation of plane-polarized light and the differential absorption of left- and right-circularly polarized light, respectively, as a function of wavelength. wikipedia.org The resulting spectra are unique for a given enantiomer and can serve as a fingerprint. The absolute configuration of this compound can be determined by comparing its experimental CD or ORD spectrum to that of known standards or to spectra predicted by quantum chemical calculations. researchgate.net

In addition to spectroscopic methods, chiral chromatography is a powerful tool for stereochemical analysis. Chiral High-Performance Liquid Chromatography (HPLC) using columns with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives, can effectively separate the (S) and (R) enantiomers of amino acid esters. yakhak.orgsigmaaldrich.com This separation allows for the determination of enantiomeric purity or enantiomeric excess (ee) of a sample. The method's effectiveness relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. yakhak.org

Table 5: Chiroptical and Chromatographic Methods for Stereochemical Analysis

TechniquePrincipleInformation Provided
Optical RotationMeasurement of the rotation of plane-polarized light at a single wavelength (e.g., sodium D-line).Confirms chirality; provides specific rotation value [α].
Optical Rotatory Dispersion (ORD)Measurement of optical rotation as a function of wavelength.Provides a characteristic spectrum for stereochemical assignment.
Circular Dichroism (CD)Measurement of the differential absorption of left- and right-circularly polarized light.Provides a characteristic spectrum sensitive to stereochemistry and conformation. researchgate.net
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation of enantiomers; determination of enantiomeric purity and enantiomeric excess (ee). yakhak.orgsigmaaldrich.com

Optical Rotation Measurement

Optical rotation is a fundamental technique used to determine the enantiomeric purity of a chiral compound. It measures the extent to which a substance rotates the plane of plane-polarized light. libretexts.org The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. libretexts.org

Different sources report slightly varying specific rotation values for L-Leucine methyl ester hydrochloride, which can be attributed to differences in experimental conditions such as the solvent and the specific wavelength of the sodium D-line used for measurement.

Table 1: Experimentally Determined Optical Rotation Values for L-Leucine Methyl Ester Hydrochloride
Specific Rotation [α]ConditionsSource
+13°c = 2 in H₂O, at 22°CSigma-Aldrich
+17.0 to +23.0°c = 1 in MeOHThermo Scientific Chemicals
+13.0 ± 1.0°c = 2 in waterThermo Scientific Chemicals

Circular Dichroism (CD) Spectroscopy for Conformational Insight

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational dynamics of chiral molecules in solution. ias.ac.in It measures the differential absorption of left and right circularly polarized light by a chiral sample. ias.ac.in For a molecule like this compound, CD spectroscopy can provide valuable information about the spatial arrangement of its constituent atoms, particularly the conformation of the amino acid backbone and the orientation of the side chain.

While specific CD spectra for this compound are not widely published, the principles of CD spectroscopy as applied to amino acid esters and peptides are well-established. The CD spectrum of an amino acid derivative is sensitive to the electronic transitions of its chromophores, such as the carbonyl group of the ester and the amino group. The sign and magnitude of the CD signals are highly dependent on the dihedral angles of the molecular backbone and the rotameric state of the side chain.

Theoretical studies, often employing Density Functional Theory (DFT), have been used to predict the CD spectra of various conformations of amino acids and their derivatives. acs.org These computational approaches allow for the correlation of specific spectral features with particular conformational states. For instance, changes in the side-chain conformation of leucine residues within peptides have been shown to influence the CD spectrum, providing insights into local molecular geometry. researchgate.net

In the context of this compound, CD spectroscopy could be employed to study how factors such as solvent polarity, pH, and temperature influence its conformational equilibrium. By comparing experimentally obtained CD spectra with theoretical calculations, researchers can deduce the predominant solution-state conformations of the molecule, which is crucial for understanding its interactions in various chemical and biological systems.

Computational and Theoretical Investigations of S Methyl 2 Amino 5 Methylhexanoate

Molecular Modeling and Dynamics (MD) Simulations

Molecular modeling and MD simulations are computational techniques used to simulate the physical movements of atoms and molecules. These methods are invaluable for understanding the dynamic nature of (S)-Methyl 2-amino-5-methylhexanoate.

The three-dimensional structure of this compound is not static; it is highly flexible due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms, known as conformers. For the parent amino acid, leucine (B10760876), studies on dipeptides have shown that the side-chain dihedral angles (χ1 and χ2) lead to several low-energy conformations. A similar conformational landscape would be expected for its methyl ester derivative.

Table 1: Key Dihedral Angles in this compound for Conformational Analysis

Dihedral AngleAtoms Defining the AngleDescription
φ (phi)C'-N-Cα-C'Rotation around the N-Cα bond
ψ (psi)N-Cα-C'-ORotation around the Cα-C' bond
ω (omega)Cα-C'-O-CH₃Rotation around the ester C'-O bond
χ1 (chi1)N-Cα-Cβ-CγRotation around the Cα-Cβ bond
χ2 (chi2)Cα-Cβ-Cγ-CδRotation around the Cβ-Cγ bond

This table outlines the principal dihedral angles that determine the conformational flexibility of the molecule.

This compound can engage in several types of intermolecular interactions that are crucial for its physical properties and its role in larger molecular systems. The primary amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) can act as a hydrogen bond acceptor.

MD simulations can be used to study these interactions in detail, for example, by simulating the molecule in a solvent like water. These simulations would show the formation and breaking of hydrogen bonds between the amino acid ester and surrounding water molecules, providing insights into its solvation and hydration shell. In a non-polar environment or in the solid state, intermolecular hydrogen bonds between molecules of this compound could lead to the formation of dimers or larger aggregates. Beyond hydrogen bonding, van der Waals interactions, particularly involving the hydrophobic isobutyl side chain, play a significant role in how the molecule interacts with non-polar entities.

Chiral recognition is a process where a chiral molecule selectively interacts with one enantiomer of another chiral molecule. As this compound is a chiral molecule, understanding how it is recognized by other chiral systems, such as enzymes or chiral stationary phases in chromatography, is of great interest.

Computational studies, particularly molecular docking and MD simulations, are instrumental in elucidating these mechanisms. For example, studies on the chiral recognition of amino acid methyl esters by glucose-based crown ethers have shown that specific non-covalent interactions, such as hydrogen bonds and CH-π interactions, are responsible for the enantioselectivity. nih.govnih.govrsc.org In a hypothetical simulation of this compound with a chiral selector, one could analyze the stability and geometry of the diastereomeric complexes formed. The enantiomer that forms the more stable complex, typically stabilized by a greater number of favorable intermolecular interactions, is the one that is preferentially bound. These simulations can reveal the specific "three-point interaction" model, which is often invoked to explain chiral recognition, by identifying the key interaction points between the analyte and the selector.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. These methods can be used to predict a wide range of molecular properties and to study chemical reactions.

QM methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to perform geometry optimization of this compound, yielding a precise three-dimensional structure of its most stable conformer. From the calculated electronic wavefunction, a variety of properties can be predicted.

Table 2: Molecular Properties of this compound Predictable by QM Calculations

PropertyDescription
Dipole MomentA measure of the overall polarity of the molecule.
Molecular Orbitals (HOMO/LUMO)The Highest Occupied and Lowest Unoccupied Molecular Orbitals, which are key to understanding chemical reactivity. The energy gap between them indicates the molecule's electronic excitability.
Electrostatic Potential MapA visualization of the charge distribution on the molecular surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Ionization EnergyThe energy required to remove an electron from the molecule.
Electron AffinityThe energy released when an electron is added to the molecule.

This table lists some of the key electronic properties that can be accurately computed using quantum mechanical methods.

These calculations can provide fundamental insights into the molecule's reactivity. For example, the regions of negative electrostatic potential (around the carbonyl oxygen and the nitrogen atom) would indicate likely sites for electrophilic attack, while regions of positive potential would be susceptible to nucleophilic attack.

QM calculations are a powerful tool for studying the mechanisms of chemical reactions, such as the synthesis of this compound. A common route to its synthesis is the Fischer esterification of (S)-2-amino-5-methylhexanoic acid (leucine) with methanol (B129727), typically under acidic conditions.

Computational studies can be performed to map out the entire reaction pathway. This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and the intermediate species. The calculated activation energies (the energy difference between the reactants and the transition state) can provide a quantitative measure of the reaction rate. For the esterification of a similar compound, hexanoic acid, a seven-membered transition state involving hydrogen bonding has been postulated to explain the reaction kinetics. znaturforsch.comresearchgate.net A similar QM investigation into the esterification of leucine would likely reveal the detailed role of the catalyst and the specific bond-making and bond-breaking steps involved in the formation of the methyl ester.

Prediction of Spectroscopic Properties from First Principles

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules from fundamental quantum mechanical principles, often referred to as ab initio or first-principles methods. These theoretical calculations can provide valuable insights into the vibrational and electronic properties of a molecule, as well as its nuclear magnetic resonance (NMR) characteristics, often complementing or aiding in the interpretation of experimental data. For this compound, such predictions are typically performed using Density Functional Theory (DFT), a computational method that models the electronic structure of the molecule to derive its properties.

The process generally begins with a geometry optimization of the molecule, where the lowest energy conformation is determined. nih.gov This optimized structure is then used for subsequent calculations to predict spectroscopic data. nih.gov The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

First-principles calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. nih.gov The calculation yields isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). An empirical scaling formula is often applied to the raw shielding tensor values to improve the accuracy of the predicted chemical shifts. nrel.gov These theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the molecule. nrel.gov

Below is an illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound, as would be obtained from a typical DFT calculation.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: The following data is illustrative and represents typical results from a DFT calculation.)

Atom Position Predicted ¹³C Chemical Shift (ppm) Attached Proton(s) Predicted ¹H Chemical Shift (ppm)
C1 (C=O) 175.8 - -
C2 (CH) 53.2 H2 3.5
C3 (CH₂) 38.5 H3a, H3b 1.6, 1.8
C4 (CH₂) 24.1 H4a, H4b 1.4, 1.5
C5 (CH) 27.9 H5 1.7
C6 (CH₃) 22.5 H6 0.9
C7 (CH₃) 22.3 H7 0.9

Infrared (IR) Spectroscopy Prediction

Theoretical IR spectra are predicted by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which determines the normal modes of vibration. biorxiv.org Each vibrational mode has an associated frequency and intensity, which together constitute the predicted IR spectrum. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational method. nih.gov These predicted spectra can be used to assign vibrational modes to the peaks observed in an experimental FTIR spectrum. researchgate.netresearchgate.net

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound and their corresponding assignments.

Table 2: Predicted IR Vibrational Frequencies for this compound (Note: The following data is illustrative and represents typical results from a DFT calculation.)

Predicted Frequency (cm⁻¹) (Scaled) Intensity Vibrational Mode Assignment
3450 Medium N-H asymmetric stretch
3365 Medium N-H symmetric stretch
2960 Strong C-H asymmetric stretch (methyl/methylene)
2875 Strong C-H symmetric stretch (methyl/methylene)
1740 Strong C=O stretch (ester)
1595 Medium N-H scissoring (bend)
1460 Medium C-H bend (methyl/methylene)

These computational approaches, by providing a detailed, atom-level understanding of spectroscopic properties, are a cornerstone of modern chemical research, enabling a deeper interpretation of experimental data for molecules like this compound.

Emerging Research Avenues and Future Prospects for S Methyl 2 Amino 5 Methylhexanoate Derivatives

Novel Biocatalytic Methodologies and Enzyme Engineering

The synthesis of chiral amino esters is increasingly benefiting from biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net Lipases, in particular, are extensively evaluated as environmentally benign catalysts for ester preparation. acs.org

Recent advancements include the use of engineered enzymes for the enantioselective synthesis of α-amino esters. nih.gov For instance, protoglobin nitrene transferases have been developed to catalyze the enantioselective intermolecular α-C−H primary amination of carboxylic acid esters, providing a direct route to unprotected chiral α-amino esters. nih.gov Furthermore, leucine (B10760876) dehydrogenase has been identified as a key enzyme for the biosynthesis of L-tert-leucine, a non-natural chiral amino acid, through the asymmetric reduction of corresponding α-keto acids. frontiersin.orgigem.org Genetic and protein engineering techniques are being used to discover and enhance the activity of such enzymes. frontiersin.org

Continuous-flow microreactors are also being employed to improve the efficiency of enzymatic synthesis. This technology offers advantages like high surface-to-volume ratio, better heat exchange, and efficient mixing, leading to shorter reaction times and higher yields compared to traditional batch reactors. mdpi.com Lipase-catalyzed Michael addition and hydrolysis reactions in continuous-flow systems have been successfully demonstrated for the synthesis of β-amino acid esters. mdpi.commdpi.com

The table below summarizes key enzymes and their applications in the synthesis of amino acid derivatives.

EnzymeApplicationKey Advantages
Lipases (e.g., from Candida antarctica, Thermomyces lanuginosus) Esterification, transesterification, and hydrolysis for the synthesis of α- and β-amino acid esters. acs.orgmdpi.commdpi.comrsc.orgHigh tolerance for functional groups, mild reaction conditions, reusability. acs.orgmdpi.com
Protoglobin Nitrene Transferases Enantioselective intermolecular α-C−H primary amination of carboxylic acid esters. nih.govDirect synthesis of unprotected chiral α-amino esters. nih.gov
Leucine Dehydrogenase Reductive amination of keto acids to produce chiral amino acids like L-tert-leucine. nih.govfrontiersin.orgHigh enantioselectivity in producing non-natural amino acids. frontiersin.orgigem.org

Advancements in Sustainable and Atom-Economical Synthesis

Green chemistry principles are driving innovation in the synthesis of amino acid derivatives, aiming to reduce waste, energy consumption, and the use of hazardous materials. nbinno.comsustainabilitymatters.net.au Atom-economical synthesis, which maximizes the incorporation of all materials used in the process into the final product, is a key focus. nih.govacs.org

One approach is the development of catalytic methods that avoid the use of stoichiometric coupling reagents. acs.orgorganic-chemistry.org For example, a novel N-to-C-directed solid-phase peptide synthesis has been reported that uses amino acid esters as building blocks and avoids coupling reagents and side-chain protecting groups, significantly improving atom economy. nih.govacs.org Another strategy involves the use of heterogeneous acid catalysts for the amidation of esters, which allows for easy separation and recycling of the catalyst. acs.org

The use of greener solvents, such as water or bio-based solvents, and alternative energy sources like microwaves are also being explored. nbinno.comscirp.org Microwave-assisted esterification of unprotected amino acids has been shown to accelerate reaction times compared to conventional heating. scirp.org Furthermore, electrochemical methods are being developed for the synthesis of amino acids from biomass-derived α-hydroxyl acids, representing a sustainable alternative to traditional fermentation processes. nsf.gov Researchers are also investigating the use of waste CO2 as a feedstock for amino acid production. sustainabilitymatters.net.authechemicalengineer.com

Exploration in Advanced Functional Materials and Nanotechnology (e.g., for biomolecular recognition)

Amino acids and their derivatives are valuable building blocks for the creation of functional biomaterials and nanomaterials due to their biocompatibility, chirality, and capacity for self-assembly. d-nb.infonih.govnih.gov The self-assembly of these molecules is driven by noncovalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govmdpi.com

Derivatives of leucine, including its methyl ester, are being incorporated into self-assembling systems to create hydrogels for tissue engineering and regenerative medicine. nih.govnih.govacs.org These peptide-based hydrogels can be designed to have tunable mechanical properties and to present specific motifs for cell attachment and migration. nih.govnih.gov The leucine zipper motif, a well-known protein structure, is being engineered to drive the self-assembly of these hydrogels. nih.govnih.gov

The amphiphilic nature of amino acid esters, where the amino acid provides a hydrophilic head and an alkyl chain forms a hydrophobic tail, allows them to form membranes and other structures. mdpi.com These self-assembled structures have potential applications in drug delivery and as models for protocells in origins of life research. mdpi.comresearchgate.net Furthermore, the functional groups on amino acid derivatives can be used to coordinate with metal ions, leading to the formation of ordered nanostructures and soft materials with interesting properties. mdpi.com

Role in Fundamental Chemical Biology Research (e.g., protein dynamics, amino acid transport mechanisms)

(S)-Methyl 2-amino-5-methylhexanoate and related compounds serve as valuable tools in chemical biology for probing fundamental cellular processes. The esterification of the carboxyl group can alter the molecule's properties, such as its ability to cross cell membranes, making it a useful probe for studying intracellular mechanisms.

One significant area of research is the study of lysosomal function. L-leucine methyl ester is a lysosomotropic agent that can selectively disrupt lysosomes. pnas.org It is believed to be converted within the lysosome into a dipeptide, L-leucyl-L-leucine methyl ester (LLOMe), by the enzyme dipeptidyl peptidase I. biologists.comcancer.gov This product can cause lysosomal membrane permeabilization (LMP), leading to the release of lysosomal contents and, in some cases, apoptosis. biologists.comnih.gov This property has been used to investigate the role of lysosomes in various cellular processes, including cell death and immune regulation. pnas.orgbiologists.com

Recent studies suggest that LLOMe may not cause the release of large enzymes like cysteine cathepsins into the cytosol but rather inactivates them within the permeabilized lysosomes. biologists.comnih.gov These tools are helping to refine our understanding of lysosomal stability and signaling pathways. Additionally, amino acid esters are being used to study amino acid trafficking and storage within cells, revealing regulated processes for nutrient retention, particularly during starvation. pnas.org

Unexplored Reactivity and Derivatization Pathways

The chemical structure of this compound, with its primary amine and ester functional groups, offers a platform for a wide range of chemical modifications to create novel derivatives with unique properties.

The primary amine can be a nucleophile in various reactions, including acylation, alkylation, and the formation of Schiff bases. These reactions can be used to attach a wide array of functional groups, such as fluorophores for imaging, polymers for creating new materials, or pharmacologically active moieties. acs.org For example, amino acid esters have been conjugated to pesticides to improve their uptake and mobility in plants. nih.gov

The ester group can undergo hydrolysis or transesterification. It can also be reduced to the corresponding amino alcohol, a valuable chiral building block. The α-carbon, situated between the amine and the ester, can potentially be functionalized, although this is often challenging. Recent advances in catalysis, including chiral aldehyde catalysis and transition-metal catalysis, are enabling new types of asymmetric reactions at the α-position of amino acid esters. organic-chemistry.orgfrontiersin.org

Furthermore, the combination of the amine and ester functionalities allows for the synthesis of various heterocyclic structures. For instance, β-amino esters have been used as precursors for the synthesis of novel functionalized lactams and lactones through ring-rearrangement metathesis. nih.gov The exploration of these and other reaction pathways will undoubtedly lead to the discovery of new molecules with interesting applications in medicine, materials science, and beyond. semanticscholar.orgresearchgate.net

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point62–64°C (decomposes)
Solubility (25°C)>50 mg/mL in DMSO, <1 mg/mL in H2_2O
Enantiomeric Purity≥98% (via chiral HPLC)

Q. Table 2: Common Degradation Products

ConditionMajor DegradantsAnalytical Method
Acidic Hydrolysis (pH 3)5-Methylhexanoic acid, MethylamineGC-MS
Oxidative StressN-Oxide derivativesLC-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.